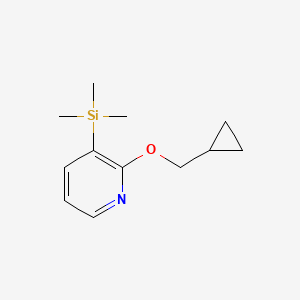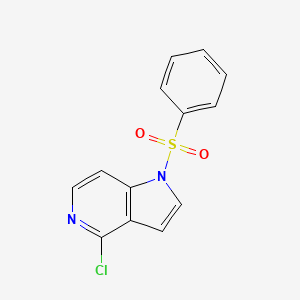
1-(Fenilsulfonil)-4-cloro-5-azaindol
Descripción general
Descripción
1-(Phenylsulfonyl)-4-chloro-5-azaindole is a heterocyclic compound that belongs to the indole family. Indoles are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of a phenylsulfonyl group and a chlorine atom in the structure of 1-(Phenylsulfonyl)-4-chloro-5-azaindole imparts unique chemical properties to the compound, making it a valuable subject of study in scientific research.
Aplicaciones Científicas De Investigación
1-(Phenylsulfonyl)-4-chloro-5-azaindole has several applications in scientific research:
Mecanismo De Acción
Target of Action
Similar compounds with a phenylsulfonyl group have been used as building blocks in various organic syntheses , suggesting that this compound may interact with a variety of biological targets.
Mode of Action
It’s known that the phenylsulfonyl group can serve as an n-blocking and directing group in various organic syntheses . This suggests that the compound might interact with its targets by blocking certain functional groups or directing the course of biochemical reactions.
Biochemical Pathways
Given its potential role in organic syntheses, it’s plausible that this compound could influence a variety of biochemical pathways, particularly those involving the formation of carbon-carbon bonds, such as in the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
A related compound, sam-760, was predominantly metabolized by cyp3a, a member of the cytochrome p450 family of enzymes
Métodos De Preparación
The synthesis of 1-(Phenylsulfonyl)-4-chloro-5-azaindole typically involves the reaction of 4-chloro-5-azaindole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as the use of advanced purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
1-(Phenylsulfonyl)-4-chloro-5-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives, while reduction reactions can convert it to sulfide derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted azaindoles, while coupling reactions produce biaryl derivatives.
Comparación Con Compuestos Similares
1-(Phenylsulfonyl)-4-chloro-5-azaindole can be compared with other indole derivatives such as:
1-(Phenylsulfonyl)-3-chloroindole: Similar in structure but with the chlorine atom at a different position, leading to variations in chemical reactivity and biological activity.
1-(Phenylsulfonyl)-5-azaindole:
1-(Phenylsulfonyl)-4-bromo-5-azaindole: Contains a bromine atom instead of chlorine, resulting in different reactivity in substitution and coupling reactions.
The uniqueness of 1-(Phenylsulfonyl)-4-chloro-5-azaindole lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-chloropyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-13-11-7-9-16(12(11)6-8-15-13)19(17,18)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDQZEWWSOWZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
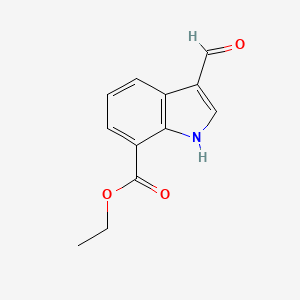
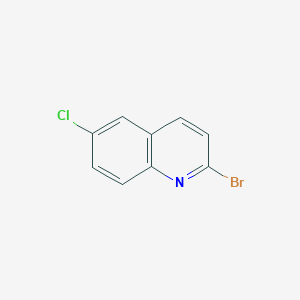




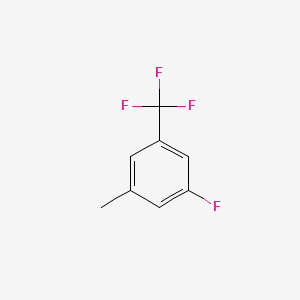


![7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1356787.png)
![Ethyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1356788.png)

